![molecular formula C15H21N3O8S B3939219 1-(ethylsulfonyl)-4-(3-nitrobenzyl)piperazine oxalate](/img/structure/B3939219.png)
1-(ethylsulfonyl)-4-(3-nitrobenzyl)piperazine oxalate
Overview
Description
1-(ethylsulfonyl)-4-(3-nitrobenzyl)piperazine oxalate is a compound that has been widely used in scientific research due to its potential therapeutic applications. This compound belongs to the family of piperazine derivatives and has been shown to exhibit various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 1-(ethylsulfonyl)-4-(3-nitrobenzyl)piperazine oxalate is not fully understood. However, it is thought to act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. It has also been shown to interact with the serotonin and dopamine systems, which are involved in the regulation of mood and behavior.
Biochemical and physiological effects:
1-(ethylsulfonyl)-4-(3-nitrobenzyl)piperazine oxalate has been shown to exhibit various biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which can lead to a reduction in neuronal excitability. It has also been shown to increase serotonin and dopamine levels, which can lead to improvements in mood and behavior.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(ethylsulfonyl)-4-(3-nitrobenzyl)piperazine oxalate in lab experiments is its potential therapeutic applications. It has been shown to exhibit anticonvulsant, antidepressant, and anxiolytic effects in animal models, making it a promising candidate for further research. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Future Directions
There are many future directions for research on 1-(ethylsulfonyl)-4-(3-nitrobenzyl)piperazine oxalate. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neuropathic pain, Parkinson's disease, and Alzheimer's disease. Another direction is to study its effects on other neurotransmitter systems, such as the glutamatergic system. Additionally, further research is needed to fully understand the mechanism of action of this compound.
Scientific Research Applications
1-(ethylsulfonyl)-4-(3-nitrobenzyl)piperazine oxalate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, antidepressant, and anxiolytic effects in animal models. Additionally, it has been investigated for its potential use in the treatment of neuropathic pain, Parkinson's disease, and Alzheimer's disease.
properties
IUPAC Name |
1-ethylsulfonyl-4-[(3-nitrophenyl)methyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S.C2H2O4/c1-2-21(19,20)15-8-6-14(7-9-15)11-12-4-3-5-13(10-12)16(17)18;3-1(4)2(5)6/h3-5,10H,2,6-9,11H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUHWCGZPQPFHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylsulfonyl-4-[(3-nitrophenyl)methyl]piperazine;oxalic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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